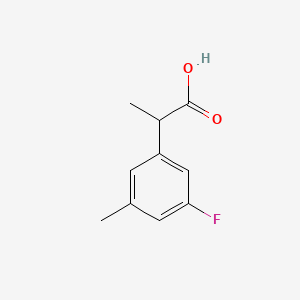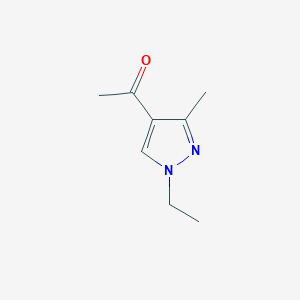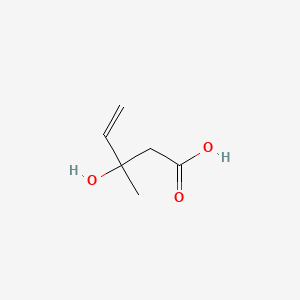
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a keto group at the 1-position, and a carboxylic acid group at the 3-position of the isoquinoline ring system. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound typically begins with the bromination of isoquinoline. This can be achieved using bromine (Br2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature conditions.
Oxidation: The brominated isoquinoline is then subjected to oxidation to introduce the keto group at the 1-position. This can be done using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Carboxylation: Finally, the carboxylic acid group at the 3-position is introduced through a carboxylation reaction. This can be achieved using reagents like carbon monoxide (CO) in the presence of a catalyst, such as palladium (Pd) or nickel (Ni), under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as the use of environmentally benign reagents and solvents, is also encouraged to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the keto group to a hydroxyl group, resulting in the formation of a hydroxyl derivative.
Substitution: Substitution reactions at the bromine position can be carried out using nucleophiles, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols
Major Products Formed:
Oxidation: this compound
Reduction: 5-Bromo-1-hydroxy-2H-isoquinoline-3-carboxylic acid
Substitution: Various substituted isoquinolines depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to the modulation of biological activities.
Pathways Involved: It may interfere with signaling pathways, such as those related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is structurally similar to other brominated isoquinolines and quinolines. its unique combination of functional groups (bromine, keto, and carboxylic acid) sets it apart in terms of reactivity and biological activity. Some similar compounds include:
Isoquinoline: The parent compound without bromination.
Quinoline: A structurally related compound with a different ring system.
5-Bromoisoquinoline: A brominated isoquinoline without the keto and carboxylic acid groups.
Propiedades
IUPAC Name |
5-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(7)4-8(10(14)15)12-9(5)13/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORFOKVGCPMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(NC2=O)C(=O)O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[({[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2786673.png)




![3,4-DICHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2786679.png)
![4-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2786681.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2786683.png)



![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2786690.png)


